molecular formula C23H23N5O5S B2661388 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359219-01-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Katalognummer: B2661388
CAS-Nummer: 1359219-01-4
Molekulargewicht: 481.53
InChI-Schlüssel: BBMRSTHRBIHTEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a structurally complex molecule featuring a fused pyrazolo-pyrimidine core substituted with ethyl, methyl, and furan-methyl groups.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-3-28-21-20(14(2)26-28)25-23(27(22(21)30)12-16-5-4-8-31-16)34-13-19(29)24-15-6-7-17-18(11-15)33-10-9-32-17/h4-8,11H,3,9-10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMRSTHRBIHTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyrazolopyrimidin intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may occur at different positions on the molecule, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. Catalysts and solvents are also crucial in these processes to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research has shown that derivatives of benzodioxin compounds exhibit inhibitory activity against enzymes such as:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for anti-diabetic drugs. Inhibitors can help manage blood sugar levels in Type 2 diabetes mellitus .
  • Acetylcholinesterase : Inhibition of this enzyme is significant for treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing neurotransmission .

Anti-Diabetic Potential

Studies have demonstrated that compounds derived from N-(2,3-dihydrobenzo[1,4]dioxin) exhibit promising anti-diabetic effects. The mechanism typically involves the modulation of glucose metabolism through enzyme inhibition . The specific compound under discussion has shown potential in reducing postprandial blood glucose levels by inhibiting α-glucosidase activity.

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties. Compounds with benzodioxin structures have been reported to possess moderate to significant antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents .

Case Study 1: Anti-Diabetic Activity Evaluation

In a controlled study, a series of synthesized N-(2,3-dihydrobenzo[1,4]dioxin) derivatives were evaluated for their α-glucosidase inhibitory activity. Results indicated that several compounds exhibited IC50 values comparable to existing α-glucosidase inhibitors like acarbose. This suggests their potential use as therapeutic agents for managing Type 2 diabetes .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of benzodioxin derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could significantly reduce cell death and oxidative stress markers, highlighting their potential application in neurodegenerative disease treatment .

Wirkmechanismus

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins

Biologische Aktivität

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including enzyme inhibition and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzodioxin moiety : This part is known for its role in various biological activities.
  • Pyrazolo[4,3-d]pyrimidine : A heterocyclic structure that contributes to the compound's pharmacological properties.
  • Acetamide group : Often associated with enhanced solubility and bioactivity.

Molecular Formula

The molecular formula of the compound is C21H24N4O5SC_{21}H_{24}N_4O_5S, with a molecular weight of approximately 420.5 g/mol.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities, particularly against:

  • α-glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's Disease (AD) by increasing acetylcholine levels in the brain.

Table 1: Enzyme Inhibition Potency of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase15.0
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...}α-glucosidaseTBDOngoing Study

Antidiabetic Potential

Research indicates that the compound may possess antidiabetic properties through its ability to inhibit α-glucosidase. The mechanism involves delaying the digestion of carbohydrates, thereby reducing postprandial blood glucose levels. Further studies are needed to quantify its efficacy compared to established antidiabetic agents.

Anticancer Activity

There is emerging evidence suggesting that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold exhibit anticancer properties. These compounds may induce apoptosis in cancer cells while sparing normal cells.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound CHCT116 (Colorectal)10.0
Compound DMDA-MB231 (Breast)8.5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...}TBDTBD

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various sulfonamide derivatives from the parent compound demonstrated their potential as α-glucosidase inhibitors. The synthesized compounds were characterized using techniques like NMR and IR spectroscopy, confirming their structures and purity levels .

Case Study 2: In Vivo Efficacy

Preliminary in vivo studies are underway to evaluate the therapeutic potential of the compound in diabetic animal models. Early results indicate a significant reduction in blood glucose levels post-treatment with the compound, warranting further investigation into its mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The target compound shares core motifs with several heterocyclic derivatives, but key distinctions in substituents and ring systems differentiate its properties. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents / Modifications Molecular Formula Key References
Target Compound Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 7-oxo, 6-(furan-2-ylmethyl), sulfanylacetamide-linked benzodioxin C₂₅H₂₅N₅O₅S
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Pyrimido[5,4-b]indole 3-Methyl, 4-oxo, sulfanylacetamide-linked benzodioxin C₂₂H₁₈N₄O₄S
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine 2-Methoxy, 3-amine-linked benzodioxin, dimethylaminomethylphenyl C₂₃H₂₅N₃O₃
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, 3,5-dioxo, carbonitrile C₂₂H₁₇N₃O₃S
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Furan-2-ylmethyl, pyridin-2-yl, sulfanylacetamide-linked benzodioxin C₂₃H₂₀N₆O₄S

Key Observations:

Core Heterocyclic Systems: The target compound’s pyrazolo-pyrimidine core distinguishes it from pyrimido-indole (e.g., ), pyridine (), and thiazolo-pyrimidine () derivatives. These variations influence electronic properties, solubility, and binding affinities.

Substituent Effects :

  • The furan-2-ylmethyl group in the target compound and its analogs (e.g., ) enhances lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.
  • The ethyl and methyl groups on the pyrazolo-pyrimidine core (target compound) could improve metabolic stability compared to unsubstituted analogs .

Sulfanylacetamide Linker :

  • This bridge is conserved in benzodioxin-linked analogs () and likely contributes to conformational flexibility, enabling optimal binding to target proteins.

Computational and Bioactivity Considerations

  • Structural Similarity Algorithms : Graph-based comparison methods () could quantify the target compound’s uniqueness relative to analogs by analyzing ring system connectivity and substituent patterns.
  • Predicted Bioactivity : The furan and pyrazolo-pyrimidine motifs are associated with kinase inhibition and antimicrobial activity in related compounds (), suggesting plausible therapeutic avenues for the target molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.